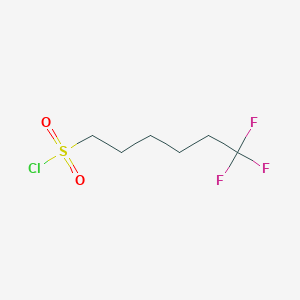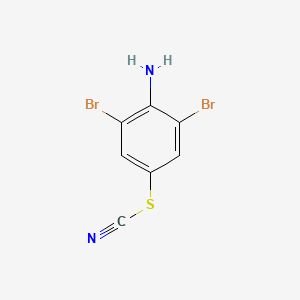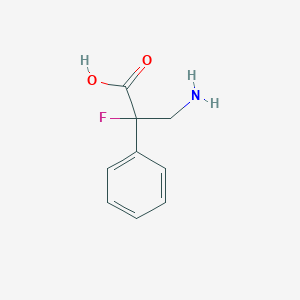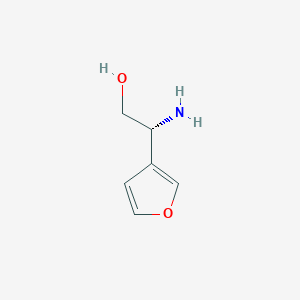
6,6,6-Trifluorohexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,6-Trifluorohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3O2S and a molecular weight of 238.66 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a hexane backbone, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
The synthesis of 6,6,6-Trifluorohexane-1-sulfonyl chloride typically involves the reaction of hexane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of fluorosulfonyl radicals, which are generated from different precursors and react with hexane derivatives to form the desired sulfonyl chloride . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6,6,6-Trifluorohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,6,6-Trifluorohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,6,6-Trifluorohexane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonyl derivatives. This reactivity is often exploited in the synthesis of complex molecules, where the sulfonyl group acts as a key intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Vergleich Mit ähnlichen Verbindungen
6,6,6-Trifluorohexane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar trifluoromethyl group but is attached to a benzene ring instead of a hexane backbone.
Trifluoromethanesulfonyl chloride:
The uniqueness of this compound lies in its hexane backbone, which provides different steric and electronic properties compared to aromatic or simpler alkyl sulfonyl chlorides.
Eigenschaften
CAS-Nummer |
1349708-68-4 |
|---|---|
Molekularformel |
C6H10ClF3O2S |
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
6,6,6-trifluorohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O2S/c7-13(11,12)5-3-1-2-4-6(8,9)10/h1-5H2 |
InChI-Schlüssel |
SMKXPPQYNAJWST-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(F)(F)F)CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)

![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)


![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)


![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
